2-Methyl-9H-carbazole

Description

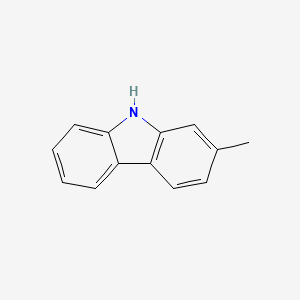

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJYOTPKLOICJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073963 | |

| Record name | 9H-Carbazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-91-3, 27323-29-1 | |

| Record name | 2-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MWG08F2MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Carbazole Scaffold

An In-depth Technical Guide to 2-Methyl-9H-carbazole: Structure, Properties, and Applications

Carbazole is a tricyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar, and electron-rich π-conjugated system provides a unique structural framework.[3] This core structure is found in numerous naturally occurring alkaloids with potent biological activities and serves as a foundational building block for a vast array of synthetic compounds.[2][4] Carbazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][5]

This compound, a simple substituted derivative, is a crucial starting material and intermediate. The strategic placement of the methyl group at the C2 position subtly modulates the electronic properties of the carbazole nucleus, influencing its reactivity and the biological activity of its subsequent derivatives. This guide offers a detailed exploration of its chemical identity, properties, synthesis, and applications.

Chemical Structure and Physicochemical Properties

This compound is an aromatic organic compound consisting of two benzene rings fused to a central five-membered nitrogen-containing ring, with a methyl group substituent.[6][7]

Systematic Information:

-

IUPAC Name: this compound[8]

The molecule's structure is fundamentally planar, a feature critical for its ability to intercalate with DNA and interact with enzyme active sites, which underpins the biological activity of many of its derivatives.[9]

Physicochemical Data Summary

The physical and chemical properties of this compound dictate its handling, reactivity, and formulation characteristics. These key quantitative data points are summarized below.

| Property | Value | Source |

| Molecular Weight | 181.2331 g/mol | [6][7][8] |

| Appearance | Yellow crystals or powder | [10] |

| Melting Point | 259 °C (532 K) | [6] |

| Boiling Point | 377 °C (650.15 K) | [10] |

| Density | 1.17 g/cm³ | [10] |

| Solubility | Insoluble in water; Soluble in organic solvents such as Toluene, Chloroform, and Dimethyl sulfoxide (DMSO).[10] | [10] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a primary technique for determining the molecular weight. The mass spectrum will show a prominent molecular ion (M+) peak corresponding to the exact mass of the molecule (181.23 g/mol ), confirming its elemental composition.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for this compound include N-H stretching vibrations around 3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most powerful tool for structural elucidation. For this compound, one would expect to see a singlet for the N-H proton (often broad), a singlet for the methyl (CH₃) protons around δ 2.5 ppm, and a series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the seven distinct aromatic protons. The specific splitting patterns and chemical shifts provide definitive proof of the 2-position substitution.

-

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals, one for the methyl carbon and twelve for the aromatic carbons, confirming the molecular structure.

-

Synthesis Methodology: A Representative Protocol

Numerous methods exist for synthesizing the carbazole core.[13] A common and effective approach involves the palladium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls. This method is favored for its efficiency and tolerance of various functional groups.[13]

Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol describes a self-validating system where reaction progress can be monitored via Thin-Layer Chromatography (TLC), and the final product's purity is confirmed by melting point and spectroscopic analysis.

Step 1: Preparation of the Starting Material The synthesis begins with a suitably substituted 2-aminobiphenyl. For this compound, the required precursor is 4'-methylbiphenyl-2-amine.

Step 2: Cyclization Reaction

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methylbiphenyl-2-amine in a suitable high-boiling solvent like DMF or toluene.

-

Add a palladium catalyst, such as Pd(OAc)₂, and a copper co-catalyst, like Cu(OAc)₂.

-

Causality Explanation: The palladium catalyst is essential for activating the C-H bonds required for ring closure. The copper co-catalyst acts as an oxidant to regenerate the active Pd(II) species, allowing the catalyst to turn over and making the reaction efficient with only a catalytic amount. Air serves as the terminal oxidant in this system.[13]

-

-

Heat the reaction mixture to reflux (typically 110-140 °C) under an air atmosphere.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the solid catalysts.

-

Transfer the filtrate to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash sequentially with water and brine to remove the DMF and any inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is an exceptionally valuable scaffold for developing new therapeutic agents. Its structure allows for functionalization at several key positions, most notably the N9 nitrogen and various positions on the aromatic rings.

-

Anticancer Agents: Many potent anticancer drugs are carbazole derivatives.[14][15] The planar carbazole system can intercalate into DNA, while substituents at various positions can interact with enzymes like topoisomerase, inhibiting cancer cell proliferation.[15] Compounds derived from carbazole scaffolds have shown efficacy against human breast cancer cell lines (MCF-7).[5][14]

-

Antimicrobial Agents: N-substituted carbazole derivatives have demonstrated excellent antibacterial and antifungal activities.[5] The core structure serves as a lipophilic anchor that can facilitate membrane disruption or interaction with intracellular targets in microbes.[1][9]

-

Neuroprotective Agents: Certain carbazole derivatives exhibit significant neuroprotective abilities, potentially through antioxidant mechanisms.[5]

-

Antidiabetic Agents: Recent studies have highlighted the potential of carbazole derivatives in managing diabetes by modulating glucose metabolism and protecting pancreatic β-cells.[16]

Role as a Versatile Chemical Scaffold

The diagram below illustrates how the this compound core is a launchpad for creating diverse, biologically active molecules.

Caption: this compound as a versatile drug development scaffold.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its parent compound, carbazole.

-

Hazards: Carbazole and its derivatives may cause skin and serious eye irritation.[17][18] Some sources indicate that carbazole is suspected of causing cancer based on animal studies and may have long-term adverse effects on aquatic life.[19][20][21]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[18][19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[18][19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]

-

Storage: Store in a cool, dry place in a tightly sealed container.[19]

Always consult the specific Safety Data Sheet (SDS) for this compound before use.[17][18][19][20]

Conclusion

This compound is more than a simple chemical compound; it is a strategic building block in the fields of medicinal chemistry and materials science. Its well-defined structure, characterized by a rigid and electronically tunable carbazole core, makes it an ideal starting point for the synthesis of complex molecules with significant therapeutic potential. Understanding its fundamental properties, synthesis, and safety is paramount for researchers aiming to leverage this versatile scaffold to develop the next generation of innovative drugs and materials.

References

- 1. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. echemcom.com [echemcom.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 7. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 8. 2-Methylcarbazole | C13H11N | CID 19290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 9H-Carbazole, 9-methyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carbazole synthesis [organic-chemistry.org]

- 14. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Carbazoles: Role and Functions in Fighting Diabetes [mdpi.com]

- 17. echemi.com [echemi.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. uprm.edu [uprm.edu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 2-Methyl-9H-carbazole from Basic Precursors

Foreword: The Strategic Importance of the 2-Methyl-9H-carbazole Scaffold

The carbazole heterocycle is a cornerstone in modern chemistry, with its rigid, planar, and electron-rich structure making it a privileged scaffold in both materials science and medicinal chemistry. Among its derivatives, this compound emerges as a particularly valuable building block. Its strategic methyl substitution at the C2 position subtly modulates the electronic properties of the carbazole core, influencing its photophysical characteristics and biological activity. This unique profile makes it a sought-after precursor in the development of advanced organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a key intermediate in the synthesis of pharmacologically active compounds. This guide provides an in-depth exploration of the principal synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

I. Classical Approaches: Building the Carbazole Core

Traditional methods for carbazole synthesis, while sometimes demanding harsh conditions, offer robust and cost-effective routes from readily available starting materials.

A. The Borsche-Drechsel/Fischer Indole Synthesis Route

A widely employed and adaptable method for the synthesis of carbazoles is the Borsche-Drechsel cyclization, which can be considered a variation of the Fischer indole synthesis.[1][2] This approach involves the acid-catalyzed cyclization of an arylhydrazone, followed by an aromatization step to yield the final carbazole.[1] For the synthesis of this compound, the logical starting material is p-tolylhydrazine, which is commercially available.

Mechanism Insight: The reaction proceeds through the formation of a phenylhydrazone from the reaction of p-tolylhydrazine and cyclohexanone.[2] Under acidic conditions, the hydrazone undergoes a tautomeric shift to an enamine intermediate. A subsequent[3][3]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, leads to a di-imine intermediate. This intermediate then undergoes cyclization and elimination of ammonia to form 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.[2] The final step is the dehydrogenation of the tetrahydrocarbazole to the fully aromatic this compound.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1 equivalent) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Dehydrogenation to this compound

-

Reaction Setup: In a suitable solvent such as toluene or xylene, dissolve the 2-methyl-1,2,3,4-tetrahydro-9H-carbazole (1 equivalent).

-

Aromatization: Add a dehydrogenating agent such as chloranil or palladium on carbon (Pd/C).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the dehydrogenating agent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to yield a crystalline solid.

Caption: Workflow for the Borsche-Drechsel Synthesis of this compound.

B. The Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is another classical method that involves the thermal decomposition of a 1,2,3-benzotriazole derivative, which is in turn generated from the diazotization of an o-aminodiarylamine.[4] To synthesize this compound via this route, the key precursor is 2-amino-4'-methylbiphenyl.

Mechanism Insight: The synthesis begins with the diazotization of 2-amino-4'-methylbiphenyl using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt readily cyclizes to form the corresponding 1-phenyl-1,2,3-benzotriazole. Upon heating, the benzotriazole derivative eliminates a molecule of nitrogen gas to generate a diradical intermediate, which then cyclizes to form the stable carbazole ring system.[5]

Plausible Precursor Synthesis: Suzuki-Miyaura Coupling for 2-Amino-4'-methylbiphenyl

The required 2-amino-4'-methylbiphenyl can be efficiently synthesized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromoaniline and 4-methylphenylboronic acid.

Experimental Protocol: Graebe-Ullmann Synthesis of this compound

Step 1: Synthesis of 2-Amino-4'-methylbiphenyl (via Suzuki-Miyaura Coupling)

-

Reaction Setup: In a reaction vessel, combine 2-bromoaniline (1 equivalent), 4-methylphenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base such as potassium carbonate or sodium carbonate.

-

Solvent: Add a suitable solvent system, typically a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction, and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Step 2: Diazotization and Cyclization

-

Diazotization: Dissolve the 2-amino-4'-methylbiphenyl in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

-

Cyclization: After the diazotization is complete, heat the reaction mixture. The thermal decomposition of the intermediate benzotriazole will lead to the formation of this compound.

-

Work-up and Purification: Cool the reaction mixture and neutralize it. The crude product can be collected by filtration or extraction and purified by recrystallization or column chromatography.

Caption: Workflow for the Graebe-Ullmann Synthesis of this compound.

II. Modern Catalytic Approaches: Efficiency and Versatility

Modern organic synthesis has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and can be adapted for the synthesis of carbazoles through an intramolecular cyclization.[6] A plausible route to this compound would involve the coupling of a suitably substituted aniline and a dihaloarene, followed by an intramolecular C-H activation/C-N bond formation.

Mechanism Insight: The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[6]

For carbazole synthesis, this is often a tandem process where an initial intermolecular amination is followed by an intramolecular direct arylation.

Proposed Synthetic Route and Protocol

A potential route involves the reaction of 2,2'-dihalobiphenyl with methylamine in a Buchwald-Hartwig amination reaction. A more convergent approach would be the reaction of a substituted aniline with a dihaloarene. For this compound, one could envision the reaction of 3-methylaniline with 1,2-dihalobenzene, followed by an intramolecular cyclization.

Representative Experimental Protocol:

-

Reaction Setup: In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄).

-

Reagents: Add the aryl halide (e.g., 2-bromo-1-iodobenzene) and the aniline (e.g., 4-methylaniline).

-

Solvent and Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) and heat the reaction mixture under an inert atmosphere.

-

Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite, concentrated, and the residue is purified by column chromatography.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

III. Comparative Analysis of Synthetic Routes

| Synthetic Route | Precursors | Key Reagents/Catalysts | Reaction Conditions | Typical Yields | Advantages | Disadvantages |

| Borsche-Drechsel/Fischer Indole | p-Tolylhydrazine, Cyclohexanone | Acid catalyst (e.g., Acetic Acid, H₂SO₄), Dehydrogenating agent (e.g., Pd/C, Chloranil) | Reflux temperatures | Moderate to Good | Cost-effective, readily available starting materials. | Harsh acidic conditions, multi-step process. |

| Graebe-Ullmann Synthesis | 2-Amino-4'-methylbiphenyl | NaNO₂, Strong Acid, Heat | Low temperature for diazotization, high temperature for cyclization | Good | Can be high-yielding for specific substrates. | Precursor synthesis required, potentially hazardous diazonium intermediates. |

| Buchwald-Hartwig Amination | Substituted anilines and dihaloarenes | Palladium catalyst, Phosphine ligand, Base | Mild to moderate temperatures | Good to Excellent | High functional group tolerance, milder conditions. | Cost of catalyst and ligands, requires inert atmosphere. |

| Ullmann Condensation | Substituted anilines and aryl halides | Copper catalyst, Ligand, Base | High temperatures | Moderate to Good | Lower cost catalyst compared to palladium. | Often requires high temperatures and stoichiometric copper.[7] |

IV. Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by a range of spectroscopic techniques.

-

Molecular Formula: C₁₃H₁₁N[8]

-

Molecular Weight: 181.23 g/mol [8]

-

Appearance: Typically a white to off-white crystalline solid.

-

Melting Point: Approximately 259 °C (532 K)[9]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-H proton, and the methyl group protons. The aromatic region will be complex due to the unsymmetrical substitution.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the 13 carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 181.[8]

V. Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and challenges. Classical methods like the Borsche-Drechsel/Fischer Indole and Graebe-Ullmann syntheses provide reliable and cost-effective routes from basic precursors. For researchers requiring milder conditions and broader functional group compatibility, modern palladium-catalyzed methods such as the Buchwald-Hartwig amination offer a powerful and efficient alternative. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research or development project. This guide provides a comprehensive overview to aid in the selection and implementation of the most suitable synthetic strategy for obtaining this valuable carbazole derivative.

VI. References

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). Retrieved from --INVALID-LINK--

-

Borsche–Drechsel cyclization. (2023, December 2). In Wikipedia. Retrieved from --INVALID-LINK--

-

Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn). (n.d.). Retrieved from --INVALID-LINK--

-

Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. Retrieved from --INVALID-LINK--

-

9H-Carbazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024, May 21). National Institutes of Health. Retrieved from --INVALID-LINK--

-

Fischer indole synthesis. (2023, November 20). In Wikipedia. Retrieved from --INVALID-LINK--

-

Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl. (n.d.). Retrieved from --INVALID-LINK--

-

GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE.... (2022, February 8). YouTube. Retrieved from --INVALID-LINK--

-

9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. (n.d.). SciSpace. Retrieved from --INVALID-LINK--

-

9H-Carbazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. (2023, September 30). SciSpace. Retrieved from --INVALID-LINK--

-

the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids. (2023, November 1). Bohrium. Retrieved from --INVALID-LINK--

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from --INVALID-LINK--

-

An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Korean Chemical Society. Retrieved from --INVALID-LINK--

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

-

This compound (C13H11N). (n.d.). PubChemLite. Retrieved from --INVALID-LINK--

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). National Institutes of Health. Retrieved from --INVALID-LINK--

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

-

CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

The Fischer Indole Synthesis. (n.d.). SciSpace. Retrieved from --INVALID-LINK--

-

Fischer Indole Synthesis. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (n.d.). Taylor & Francis Online. Retrieved from --INVALID-LINK--

-

First page Cover C-21(6). (n.d.). Scientia Iranica. Retrieved from --INVALID-LINK--

-

Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Synthesis of carbazole via Graebe‐Ullmann reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

An In-Depth Technical Guide to the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

-

A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

-

9H-Carbazole, 2-methyl. (2018, May 16). SIELC Technologies. Retrieved from --INVALID-LINK--

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

-

CN103819345A - Method for preparing 2-amino biphenyl derivative. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

-

916. The Graebe–Ullmann carbazole synthesis. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

-

Spectroscopic Analysis of 9-ethyl-9H-carbazole-2-carbaldehyde: A Technical Overview. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

-

Synthesis of 4-methylbiphenyl. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--

-

The Graebe–Ullmann Carbazole‐Carboline Synthesis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved from --INVALID-LINK--

-

Graebe-Ullmann Carbazole Synthesis Mechanism | Organic Chemistry. (2021, September 24). YouTube. Retrieved from --INVALID-LINK--

-

Pd(ii)-catalyzed cyclization of 2-methyl aromatic ketones with maleimides through weak chelation assisted dual C–H activation. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

-

Buchwald–Hartwig amination between 9H-carbazol-2-yl.... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Palladium-catalyzed cycloisomerization and aerobic oxidative cycloisomerization of homoallenyl amides: a facile and divergent approach to 2-aminofurans. (n.d.). PubMed. Retrieved from --INVALID-LINK--

-

Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

-

Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

-

Publications. (n.d.). The Hartwig Group. Retrieved from --INVALID-LINK--

References

- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 9. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-9H-carbazole

This technical guide provides a comprehensive analysis of the key physical properties of 2-Methyl-9H-carbazole, a heterocyclic aromatic compound of significant interest to researchers and professionals in drug development and materials science. This document will delve into the melting point and solubility characteristics of this compound, offering not just data, but also the underlying scientific principles and detailed experimental methodologies for their determination.

Introduction to this compound

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The introduction of a methyl group to the carbazole framework can significantly influence its physical and chemical properties, impacting its applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and as a scaffold in medicinal chemistry. An accurate understanding of its physical properties is paramount for its synthesis, purification, and formulation in various applications.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and application. The following sections detail its melting point and solubility profile.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[1] For a pure compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. The presence of impurities will generally lead to a depression and broadening of the melting point range.[2]

Table 1: Reported Melting Point of this compound

| Property | Value |

| Melting Point | 113.00 °C[3] |

| (386.15 K)[3] |

Note: It is crucial to distinguish this compound from its isomer, 9-methyl-9H-carbazole, which has a reported melting point of 89 °C.

Solubility Profile

The solubility of a compound is a key determinant of its utility in various experimental and industrial processes, including reaction chemistry, purification, and formulation. This compound, being a largely non-polar aromatic molecule, exhibits characteristic solubility behavior.

Qualitative Solubility Insights:

This compound is generally characterized by its poor solubility in water due to its hydrophobic nature.[3] Conversely, it demonstrates good solubility in a range of common organic solvents. This behavior is governed by the "like dissolves like" principle, where non-polar solutes dissolve well in non-polar solvents, and polar solutes in polar solvents.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Solubility | Rationale |

| Polar Protic | Water | Insoluble | The hydrophobic carbazole backbone dominates over any potential for hydrogen bonding.[3] |

| Ethanol | Slightly Soluble | Limited solubility is expected due to the polarity of the hydroxyl group in ethanol, though some dissolution may occur. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is an effective solvent for many organic molecules. | |

| Non-Polar Aromatic | Toluene | Soluble | The similar aromatic nature of toluene and this compound facilitates dissolution.[3] |

| Halogenated | Chloroform | Soluble | Chloroform is a common solvent for non-polar to moderately polar organic compounds.[3] |

| Dichloromethane (DCM) | Soluble | DCM is another effective halogenated solvent for a wide array of organic molecules. |

Experimental Determination of Physical Properties

To ensure the scientific integrity of research and development, the accurate determination of physical properties is essential. The following sections provide detailed, self-validating protocols for measuring the melting point and solubility of this compound.

Protocol for Melting Point Determination

This protocol utilizes the capillary method, a widely accepted technique for accurate melting point determination.[4]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing.[1][5]

-

Press the open end of a thin-walled capillary tube into the powdered sample.[5]

-

Invert the capillary tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.[5] The packed sample height should be approximately 2-3 mm.[4][5]

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus.[5]

-

If the approximate melting point is known, rapidly heat the block to about 15-20°C below the expected melting point.[1][5]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[1]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[2]

-

-

Self-Validation:

-

A sharp melting point range (≤ 1°C) is indicative of a pure compound.

-

Perform at least two measurements to ensure reproducibility.

-

If the melting point is depressed and the range is broad, the sample may be impure and require further purification.[1]

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to assessing the solubility of this compound in various solvents.

Methodology:

-

Preparation:

-

Label a series of small, dry test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Toluene, DMSO).

-

Add approximately 10-20 mg of this compound to each test tube.

-

-

Observation:

-

To each tube, add the respective solvent dropwise, starting with 0.5 mL.

-

After each addition, agitate the mixture vigorously for at least 30 seconds.

-

Observe if the solid dissolves completely. If not, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.[6]

-

Record the observations as "insoluble," "sparingly soluble," or "soluble."

-

-

Heating Effects (for sparingly soluble samples):

-

If a sample appears to be sparingly soluble at room temperature, gently warm the test tube in a water bath.

-

Observe if solubility increases with temperature.

-

Allow the solution to cool to room temperature and observe if the compound precipitates, indicating that supersaturation may have occurred.[7]

-

-

Self-Validation:

-

Use a consistent amount of solute and solvent volumes for each test to ensure comparability.

-

Repeat the test for any ambiguous results.

-

The results should align with the chemical principles of solubility (i.e., "like dissolves like").

-

Workflow for Qualitative Solubility Testing

Caption: Workflow for the qualitative solubility determination of this compound.

Safety and Handling

Based on the safety data for the parent compound, 9H-Carbazole, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area or a fume hood.[8][9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8] Avoid inhalation of dust and contact with skin and eyes.[8][9]

Conclusion

This technical guide has provided a detailed overview of the melting point and solubility of this compound. The presented data and experimental protocols are intended to equip researchers, scientists, and drug development professionals with the necessary information for the effective handling, purification, and application of this important compound. Adherence to the detailed methodologies will ensure the generation of accurate and reliable data, upholding the principles of scientific integrity.

References

- 1. m.youtube.com [m.youtube.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. uprm.edu [uprm.edu]

Spectroscopic Data of 2-Methyl-9H-carbazole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-9H-carbazole (CAS No: 3652-91-3), a significant heterocyclic aromatic compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying principles guiding data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of carbazole, a tricyclic aromatic amine. The introduction of a methyl group at the C-2 position subtly alters the electronic distribution and, consequently, the spectroscopic signature of the parent molecule. Understanding these spectroscopic characteristics is paramount for confirming the identity, purity, and structural integrity of the compound in various applications.

The molecular formula of this compound is C₁₃H₁₁N, with a molecular weight of approximately 181.24 g/mol .[1][2] The structural features—an N-H bond, a methyl group, and a substituted aromatic system—give rise to characteristic signals in NMR, IR, and Mass Spectra, which will be explored in detail.

Molecular Structure with Atom Numbering for NMR Analysis

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for the carbon and hydrogen atoms of this compound is adopted. This numbering is crucial for the assignment of specific signals to their corresponding nuclei within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, amine, and aliphatic regions. The chemical shifts are influenced by the electron-donating nature of the amine and methyl groups and the anisotropic effects of the aromatic rings.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Broad Singlet | 1H | N-H (9) |

| ~7.9 | Doublet | 1H | H-4 |

| ~7.8 | Singlet | 1H | H-1 |

| ~7.4 | Doublet | 1H | H-5 |

| ~7.3 | Triplet | 1H | H-7 |

| ~7.2 | Doublet | 1H | H-8 |

| ~7.1 | Triplet | 1H | H-6 |

| ~7.0 | Doublet | 1H | H-3 |

| ~2.4 | Singlet | 3H | -CH₃ (at C-2) |

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: The proton attached to the nitrogen (H-9) typically appears as a broad singlet in the downfield region (~8.0 ppm) due to moderate-speed exchange and quadrupolar broadening from the nitrogen atom. Its chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons: The seven aromatic protons appear in the range of ~7.0-7.9 ppm. The specific assignments are based on the electronic effects of the substituents and the expected coupling patterns. The methyl group at C-2 is electron-donating, which would slightly shield the protons on its ring. Protons H-1 and H-3 are in ortho and para positions, respectively, to the methyl group and will be most affected. H-4 is adjacent to the nitrogen atom and is expected to be deshielded. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit chemical shifts more similar to those of carbazole itself.

-

Methyl Protons: The three protons of the methyl group at C-2 give rise to a sharp singlet at approximately 2.4 ppm, a characteristic region for methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, thirteen distinct carbon signals are expected.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-4a |

| ~138 | C-9a |

| ~128 | C-2 |

| ~126 | C-4b |

| ~125 | C-5a |

| ~123 | C-4 |

| ~121 | C-1 |

| ~120 | C-7 |

| ~119 | C-6 |

| ~118 | C-3 |

| ~110 | C-5 |

| ~109 | C-8 |

| ~21 | -CH₃ |

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbons at the ring junctions (C-4a, C-9a, C-4b, C-5a) are typically found in the downfield region of the aromatic signals and will not show any signals in a DEPT-135 experiment.

-

Aromatic CH Carbons: The eight aromatic CH carbons resonate in the range of approximately 109-123 ppm. The carbon bearing the methyl group (C-2) is expected to be shifted downfield due to substitution. The other carbons are assigned based on their electronic environment.

-

Methyl Carbon: The methyl carbon gives a characteristic signal in the upfield region, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3420 | Strong, Sharp | N-H Stretch | Secondary Amine |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~2920 | Medium | C-H Stretch | Methyl |

| ~1600, ~1480, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1330 | Medium | C-N Stretch | Aromatic Amine |

| ~740 | Strong | C-H Out-of-plane Bend | Aromatic |

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the IR Spectrum:

-

N-H Stretching: The most prominent and diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption around 3420 cm⁻¹. This is characteristic of the N-H stretching vibration of a secondary amine in a relatively non-hydrogen-bonded state, as would be expected in a dilute solution or a KBr pellet.[2]

-

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of medium intensity bands just above 3000 cm⁻¹. The C-H stretching of the methyl group appears as a medium intensity band just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically observed in the 1330 cm⁻¹ region.

-

C-H Bending: The strong absorption around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending (wagging) vibrations of the aromatic protons. The pattern of these bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The electron ionization (EI) mass spectrum of this compound is presented below.

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100 | [M]⁺˙ (Molecular Ion) |

| 180 | 80 | [M-H]⁺ |

| 152 | 15 | [M-H-HCN]⁺ or [M-CH₃-CN]⁺ |

| 90.5 | 10 | [M]²⁺ (Doubly charged molecular ion) |

Data from the NIST WebBook.[3]

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum is dominated by the molecular ion peak ([M]⁺˙) at m/z 181, which is also the base peak (100% relative intensity). This is characteristic of aromatic compounds, which are stable and tend to show prominent molecular ions.

A significant peak is observed at m/z 180, corresponding to the loss of a single hydrogen atom ([M-H]⁺). This is a common fragmentation for compounds with benzylic-like protons or N-H protons. The loss of a proton from the methyl group would lead to a stable, resonance-stabilized cation.

The peak at m/z 152 can be attributed to the loss of 29 mass units from the [M-H]⁺ ion, which could correspond to the loss of a molecule of hydrogen cyanide (HCN) or the loss of an acetonitrile radical (CH₃CN) from the molecular ion, although the former is more likely from the [M-H]⁺ ion.

The presence of a peak at m/z 90.5 indicates the formation of a doubly charged molecular ion ([M]²⁺), which is also common for stable aromatic systems.

Caption: Proposed primary fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of the spectroscopic data presented in this guide. These protocols are based on standard laboratory practices and are suitable for a solid, crystalline sample like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) to the vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer's spinner turbine.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR:

-

Acquire a single-pulse experiment with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR:

-

Acquire a proton-decoupled experiment to obtain a spectrum with singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width should be set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H NMR spectrum and calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of finely ground this compound in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several minutes to create a fine, homogeneous powder.

-

Transfer a portion of the powdered mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the solid this compound into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the ionization chamber.

Data Acquisition (Electron Ionization):

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Parameters:

-

Ionization Energy: Typically 70 eV.

-

Source Temperature: Maintained at a temperature sufficient to keep the sample in the gas phase (e.g., 200-250 °C).

-

Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

The data is acquired and processed by the instrument's software to generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

-

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow illustrates the logical progression of analysis.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. The IR spectrum clearly identifies the key functional groups, notably the N-H bond of the carbazole ring. Finally, the mass spectrum corroborates the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic dataset serves as a crucial reference for researchers working with this important heterocyclic compound.

References

- 1. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Electronic and vibrational spectra of a series of substituted carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic and photophysical properties of 2-Methyl-9H-carbazole

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 2-Methyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives represent a cornerstone in the development of functional organic materials and pharmacologically active agents. Their rigid, electron-rich structure provides a robust platform for tuning electronic and photophysical properties. This technical guide focuses on a key derivative, this compound, a molecule of significant interest for its potential applications in organic electronics and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data sheet to provide a comprehensive overview of the synthesis, core electronic and photophysical characteristics, and the experimental and theoretical methodologies used for their determination. We will explore the causality behind its properties, offering field-proven insights into its behavior and application.

Core Molecular Identity and Significance

This compound is an aromatic heterocyclic compound. Its structure consists of a central nitrogen-containing five-membered ring fused to two benzene rings, with a methyl group substituted at the 2-position. This seemingly simple modification to the parent carbazole structure has profound implications for its molecular properties.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₁N | [1][2] |

| Molecular Weight | 181.23 g/mol | [1][2][3] |

| CAS Number | 3652-91-3 | [1][2][3] |

| Canonical SMILES | CC1=CC2=C(C=C1)C3=CC=CC=C3N2 | [3] |

The significance of the 2-methyl substitution lies in its electronic effect. As an electron-donating group (EDG), the methyl substituent perturbs the π-conjugated system of the carbazole core. This directly influences the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictates the material's charge transport capabilities, absorption and emission wavelengths, and overall reactivity.[4][5] These characteristics are critical for applications ranging from hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) to the development of novel therapeutic agents.[5][6]

Synthesis of this compound: A Mechanistic Perspective

While numerous modern synthetic methods exist, including palladium-catalyzed C-N coupling reactions, the Borsche–Drechsel cyclization remains a classic and illustrative method for synthesizing the carbazole scaffold.[7][8] Its mechanism is analogous to the well-known Fischer indole synthesis.[9]

The synthesis of this compound via this route involves a two-step process starting from commercially available precursors: p-tolylhydrazine and cyclohexanone.

Step 1: Formation of the Hydrazone The first step is the condensation of p-tolylhydrazine with cyclohexanone under acidic conditions to form the corresponding cyclohexanone p-tolylhydrazone.

Step 2: Acid-Catalyzed Cyclization and Aromatization The formed hydrazone undergoes an acid-catalyzed intramolecular rearrangement ([10][10]-sigmatropic rearrangement) to yield 8-methyl-1,2,3,4-tetrahydro-9H-carbazole.[9] This intermediate is then subjected to an oxidation/dehydrogenation step (e.g., using a palladium catalyst or sulfur) to yield the final aromatic product, this compound.

Caption: Workflow for the Borsche-Drechsel synthesis of this compound.

Electronic Properties: Understanding the Frontier Orbitals

The electronic behavior of this compound is governed by its frontier molecular orbitals. The HOMO-LUMO energy gap is a critical parameter that determines the molecule's excitation energy and its suitability for optoelectronic applications.[11]

The methyl group at the 2-position acts as an electron-donating group, which tends to raise the energy of the HOMO level compared to the unsubstituted carbazole.[4][5] This generally results in a lower oxidation potential, making the molecule a better hole conductor—a desirable trait for many electronic devices.

| Compound | Typical HOMO (eV) | Typical LUMO (eV) | Method |

| 9H-Carbazole (Parent) | -5.7 to -6.0 | -2.1 to -2.4 | DFT/CV |

| This compound | Expected > -5.7 | Expected ~ -2.1 | Predicted |

Note: The values for this compound are predictive, based on the known electronic effects of methyl substitution on aromatic systems. Precise values require specific experimental determination.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the benchmark electrochemical technique for experimentally estimating HOMO and LUMO energy levels.[11] It measures the oxidation and reduction potentials of a molecule, which can be correlated to the ionization potential and electron affinity.

Objective: To determine the onset oxidation potential (Eₒₓ) of this compound to estimate its HOMO energy level.

Materials & Setup:

-

Working Electrode: Glassy carbon or platinum disk electrode.[4]

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: A solution of the sample (~10⁻³ M) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).[12]

-

Potentiostat: A standard electrochemical workstation.

Step-by-Step Methodology:

-

Preparation: Polish the working electrode with alumina slurry, sonicate, and dry it. Prepare the electrolyte solution under an inert atmosphere (e.g., N₂ or Ar) to remove oxygen.

-

Blank Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window.

-

Sample Measurement: Add the this compound sample to the cell and record the voltammogram. Sweep the potential from an initial value (e.g., 0 V) to a positive potential until the oxidation peak is observed, and then reverse the scan.

-

Calibration: After the measurement, add a standard reference compound with a known oxidation potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record its voltammogram. The oxidation potential of Fc/Fc⁺ is typically assumed to be -4.8 eV relative to the vacuum level.

-

Calculation:

-

Determine the onset oxidation potential (Eₒₓ,onset) from the voltammogram of the sample.

-

Calculate the HOMO energy using the empirical formula: HOMO (eV) = - [Eₒₓ,onset (vs Fc/Fc⁺) + 4.8]

-

Caption: Experimental workflow for HOMO level determination using Cyclic Voltammetry.

Photophysical Properties: Light Absorption and Emission

The photophysical properties of this compound dictate how it interacts with light. These characteristics are fundamental to its use in applications like fluorescent probes and OLEDs.

UV-Visible Absorption and Photoluminescence

Like the parent carbazole, this compound is expected to exhibit strong absorption in the UV region due to π–π* transitions within the aromatic system.[13] The fluorescence emission is typically observed as a mirror image of the lowest energy absorption band.

| Property | Carbazole (in Ethanol) | This compound |

| Absorption Max (λₐbs) | ~292 nm, ~323 nm | Expected to be similar, possibly with a slight red-shift |

| Emission Max (λₑₘ) | ~351 nm | Expected to be in the near-UV or violet-blue region |

| Stokes Shift | ~28 nm | Dependent on solvent polarity |

Data for Carbazole sourced from AAT Bioquest.[14] Data for this compound is predictive.

The solvent environment can influence the emission spectrum. In polar solvents, carbazole derivatives may exhibit broader, structureless emission bands due to solvent relaxation around the excited state dipole moment.[15]

Fluorescence Quantum Yield and Lifetime

-

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are crucial for bright emitters in OLEDs and sensitive fluorescent probes.[16]

-

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property that can be affected by various quenching processes.

Experimental Protocol: Photophysical Characterization

Objective: To measure the UV-Vis absorption spectrum, fluorescence emission spectrum, and relative fluorescence quantum yield of this compound.

Materials & Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Spectrofluorometer: A fluorescence spectrophotometer.

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dichloromethane).[13][15]

-

Quantum Yield Standard: A well-characterized fluorescent molecule with a known quantum yield in the same solvent (e.g., Rhodamine B or Quinine Sulfate).[17]

-

Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:

-

Solution Preparation: Prepare a dilute stock solution of this compound (e.g., 10⁻⁴ M). Prepare a series of dilutions from the stock solution (e.g., 10⁻⁵ to 10⁻⁶ M) to measure absorption. Prepare a similar set of solutions for the quantum yield standard.

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectra for the series of sample solutions. Ensure the maximum absorbance is below 0.1 to avoid inner filter effects for fluorescence measurements.

-

-

Fluorescence Emission Measurement:

-

Determine the wavelength of maximum absorption (λ_max) from the UV-Vis spectrum.

-

Set the excitation wavelength of the spectrofluorometer to λ_max.

-

Record the fluorescence emission spectrum, scanning a wavelength range from just above the excitation wavelength to a longer wavelength (e.g., 340 nm to 600 nm).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of the sample and the standard at the same excitation wavelength (ensure absorbance < 0.1).

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield using the following equation:[17] Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Applications in Research and Development

The unique properties of the carbazole core, enhanced by methyl substitution, make this compound a valuable building block in several high-technology and pharmaceutical fields.

-

Organic Electronics (OLEDs & OSCs): Carbazole derivatives are renowned for their excellent hole-transporting capabilities and high thermal stability. The electron-donating methyl group can enhance these properties, making this compound a candidate for use in hole-transport layers (HTLs) or as a host material for phosphorescent emitters in OLEDs. In organic solar cells (OSCs), its electronic properties can be tuned to create efficient donor materials.

-

Drug Development: The carbazole scaffold is a recognized pharmacophore present in numerous natural products and synthetic drugs. Carbazole derivatives have shown a wide range of biological activities, including antimicrobial and neuroprotective effects.[5][6] The lipophilicity and electronic profile of this compound make it an attractive starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Conclusion

This compound is more than just a simple derivative of carbazole. The strategic placement of a methyl group provides a subtle but powerful tool for tuning its electronic and photophysical properties. Its enhanced electron-donating character improves its hole-transport capabilities, making it a highly relevant material for organic electronics. A thorough understanding of its synthesis, electronic structure, and photophysical behavior, achieved through a combined theoretical and experimental approach as outlined in this guide, is essential for unlocking its full potential in designing the next generation of advanced materials and pharmaceuticals.

References

- 1. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 2. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 3. 2-Methylcarbazole | C13H11N | CID 19290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 5. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 7. Carbazole synthesis [organic-chemistry.org]

- 8. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Borsche-Drechsel Cyclization [drugfuture.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method (2017) | Wang Ming [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]

- 14. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-9H-carbazole: A Versatile Building Block for High-Performance Organic Electronics

An In-depth Technical Guide for Researchers and Application Scientists

The field of organic electronics, with its promise of flexible, lightweight, and low-cost devices, is continually in search of novel materials that can push the boundaries of performance and stability. Among the myriad of molecular architectures explored, carbazole derivatives have emerged as a particularly promising class of compounds. Their inherent electronic properties, coupled with their chemical versatility, make them ideal candidates for a range of applications, from vibrant displays to efficient solar energy conversion. This guide focuses on a fundamental yet potent member of this family: 2-Methyl-9H-carbazole. We will delve into its core properties, explore its potential applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), and provide insights into the design and fabrication of devices leveraging this versatile molecule.

The this compound Core: Structure and Fundamental Properties

This compound is an aromatic heterocyclic compound consisting of a carbazole core with a methyl group substituted at the 2-position. The carbazole moiety itself is characterized by a planar, electron-rich aromatic system, which is conducive to efficient charge transport, particularly hole transport.[1][2] The introduction of a methyl group at the 2-position can subtly influence the electronic and physical properties of the molecule, affecting its solubility, energy levels, and intermolecular interactions in the solid state.

The nitrogen atom in the carbazole ring can be easily functionalized, allowing for the tuning of the molecule's properties and its incorporation into larger, more complex molecular structures.[3] This synthetic accessibility is a key reason for the widespread interest in carbazole derivatives in the research community.

Photophysical and Electronic Characteristics

The photophysical properties of carbazole derivatives are central to their function in optoelectronic devices. They typically exhibit strong absorption in the UV region and emit in the blue or UV region, a consequence of the π-π* transitions within the aromatic system.[4][5] The exact absorption and emission wavelengths, as well as the fluorescence quantum yield, can be tuned by modifying the substitution pattern on the carbazole core.[6] For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the material's color and electronic properties.[3]

Carbazole-based materials are well-known for their excellent hole-transporting capabilities, attributed to the electron-rich nature of the carbazole nucleus.[1][7] This property is fundamental to their use in the hole transport layers (HTLs) of OLEDs and OSCs. Furthermore, many carbazole derivatives possess high triplet energies, making them suitable as host materials for phosphorescent emitters in high-efficiency OLEDs.[8]

Applications in Organic Light-Emitting Diodes (OLEDs)

OLED technology has revolutionized the display industry with its ability to produce vibrant colors, deep blacks, and thin, flexible form factors. The performance of an OLED is critically dependent on the organic materials used in its multilayered structure. Carbazole derivatives, including this compound as a foundational unit, are instrumental in several of these layers.[9][10]

Role as a Host Material